molecular formula C13H12O2 B13319408 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one

2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13319408
M. Wt: 200.23 g/mol
InChI Key: OYRUONBEMDWCSR-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopropane ring with a dihydroindenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene. This reaction is catalyzed by rhodium (I) and involves direct carbon–carbon bond cleavage . The optimal catalytic system combines [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under standard reaction conditions, although some substrates with specific groups at the 4-position display high regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Various substitution reactions can occur, particularly at the cyclopropane ring and the indenone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions often require specific catalysts and conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A closely related compound with similar structural features.

    1-Indanone: Another related compound with a different substitution pattern on the indenone moiety.

Uniqueness

2-Cyclopropanecarbonyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H12O2/c14-12(8-5-6-8)11-7-9-3-1-2-4-10(9)13(11)15/h1-4,8,11H,5-7H2

InChI Key

OYRUONBEMDWCSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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